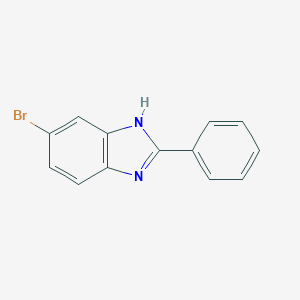

5-Bromo-2-phenylbenzimidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-phenyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVFCYTFUNNARML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60513681 | |

| Record name | 6-Bromo-2-phenyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60513681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1741-50-0 | |

| Record name | 6-Bromo-2-phenyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60513681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-2-phenylbenzimidazole chemical properties and structure

An In-depth Technical Guide on the Core Chemical Properties and Structure of 5-Bromo-2-phenylbenzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of this compound. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on delivering precise data and actionable insights.

Chemical Properties and Structure

This compound is a halogenated derivative of 2-phenylbenzimidazole. The introduction of a bromine atom at the 5-position of the benzimidazole ring significantly influences its physicochemical and biological properties.

Table 1: Quantitative Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₉BrN₂ | [1][2] |

| Molecular Weight | 273.13 g/mol | [1][2] |

| CAS Number | 1741-50-0 | [1][3] |

| Appearance | Light yellow to yellow solid | [4] |

| Storage Temperature | Room Temperature, Sealed in dry | [4] |

| EU Commodity Code | 38220090 | [1][2] |

Note: Specific melting point, boiling point, and solubility data for this compound are not consistently available in the cited literature. General solubility for benzimidazole derivatives is observed in organic solvents.[5][6]

Spectral Data

Crystal Structure

Synthesis and Experimental Protocols

The synthesis of this compound, like other 2-substituted benzimidazoles, is commonly achieved through the condensation reaction of a substituted o-phenylenediamine with a carboxylic acid or an aldehyde.[12][13]

General Experimental Protocol for Synthesis

This protocol is a generalized procedure based on common synthesis methods for benzimidazole derivatives.[12][13]

Reaction: Condensation of 4-bromo-1,2-phenylenediamine with benzoic acid.

Materials:

-

4-bromo-1,2-phenylenediamine

-

Benzoic acid

-

Polyphosphoric acid (PPA) or a similar dehydrating agent/catalyst

-

Sodium bicarbonate solution (10%)

-

Ethanol or methanol for recrystallization

Procedure:

-

A mixture of 4-bromo-1,2-phenylenediamine (1 equivalent) and benzoic acid (1.1 equivalents) is heated in polyphosphoric acid.

-

The reaction mixture is maintained at a high temperature (typically 150-200 °C) for several hours with constant stirring.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into a beaker containing crushed ice and a 10% sodium bicarbonate solution to neutralize the acid.

-

The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent such as ethanol or methanol to yield this compound.

Biological Activity and Signaling Pathways

Benzimidazole derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, and enzyme inhibitory effects.[5][14][15][16][17][18][19][20]

Enzyme Inhibition

Derivatives of 5-bromo-2-aryl benzimidazole have been identified as potential dual inhibitors of α-glucosidase and urease.[21] This dual inhibitory action is of interest for the development of therapeutics for diabetes and peptic ulcers.

The inhibition of these enzymes can be visualized as a disruption of their normal catalytic cycle.

Anticancer Potential

Various benzimidazole derivatives have demonstrated significant anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.[14][15][16][17] The brominated benzimidazole scaffold, in particular, has been noted for its potential in developing new anticancer agents.[14] The mechanism often involves the inhibition of key signaling pathways that are dysregulated in cancer cells. While a specific pathway for this compound is not yet fully elucidated, related compounds are known to interfere with pathways involving protein kinases and microtubule formation.[22][15]

Applications in Drug Development

The benzimidazole scaffold is a privileged structure in drug discovery due to its versatile biological activities.[19][20] this compound and its derivatives are promising candidates for the development of new therapeutic agents, particularly in the areas of oncology and metabolic diseases.[14][21] Further research into the specific molecular targets and mechanisms of action will be crucial for translating the potential of these compounds into clinical applications.

Conclusion

This compound is a compound of significant interest with a foundation for further exploration in medicinal chemistry and drug development. While there are gaps in the publicly available quantitative data for some of its physicochemical properties and its specific crystal structure, the known biological activities of its derivatives highlight its potential as a lead compound. Future research should focus on detailed crystallographic studies, comprehensive solubility profiling, and elucidation of its precise mechanisms of action to fully harness its therapeutic potential.

References

- 1. usbio.net [usbio.net]

- 2. usbio.net [usbio.net]

- 3. This compound | 1741-50-0 [chemicalbook.com]

- 4. 1741-50-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives | Semantic Scholar [semanticscholar.org]

- 11. ias.ac.in [ias.ac.in]

- 12. japsonline.com [japsonline.com]

- 13. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 14. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Research Portal [ourarchive.otago.ac.nz]

- 16. ajrconline.org [ajrconline.org]

- 17. The Antitumor Potentials of Benzimidazole Anthelmintics as Repurposing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]

- 19. researchgate.net [researchgate.net]

- 20. Probing In Silico the Benzimidazole Privileged Scaffold for the Development of Drug-like Anti-RSV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 5-Bromo-2-aryl benzimidazole derivatives as non-cytotoxic potential dual inhibitors of α-glucosidase and urease enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Inhibition of Protein Kinase C-Driven Nuclear Factor-κB Activation: Synthesis, Structure−Activity Relationship, and Pharmacological Profiling of Pathway Specific Benzimidazole Probe Molecules - PMC [pmc.ncbi.nlm.nih.gov]

5-Bromo-2-phenylbenzimidazole: A Comprehensive Technical Overview of its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-phenylbenzimidazole is a heterocyclic organic compound belonging to the benzimidazole family, a class of molecules that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the known biological activities of this compound and its closely related derivatives. While specific data on the parent compound is limited in publicly available literature, this document extrapolates from research on analogous structures to present a thorough understanding of its potential therapeutic applications, focusing primarily on its anticancer and antimicrobial properties. This guide includes a summary of available quantitative data, detailed experimental protocols for relevant biological assays, and visualizations of key signaling pathways and experimental workflows to aid researchers in the further investigation of this promising scaffold.

Introduction

Benzimidazoles are bicyclic compounds composed of a fusion between benzene and imidazole rings. This structural motif is found in a variety of naturally occurring and synthetic molecules with significant pharmacological properties. The versatility of the benzimidazole scaffold allows for substitutions at various positions, leading to a wide array of derivatives with tailored biological activities. The introduction of a bromine atom at the 5-position and a phenyl group at the 2-position of the benzimidazole core, as in this compound, is anticipated to modulate its physicochemical properties and biological interactions. This document aims to consolidate the existing knowledge on the biological activities of this compound and its derivatives, providing a foundational resource for further research and development.

Anticancer Activity

While direct studies on the anticancer activity of this compound are not extensively reported, the broader class of bromo-substituted benzimidazole derivatives has demonstrated significant potential as antineoplastic agents. Research suggests that these compounds exert their effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Quantitative Data

Data for closely related bromo-substituted benzimidazole derivatives are presented below to provide an indication of the potential potency of this chemical class.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 5-bromo-derivative of a novel benzimidazole series | MCF-7 (Breast) | 17.8 ± 0.24 | [1] |

| 5-bromo-derivative of a novel benzimidazole series | DU-145 (Prostate) | 10.2 ± 1.4 | [1] |

| 5-bromo-derivative of a novel benzimidazole series | H69AR (Lung) | 49.9 ± 0.22 | [1] |

| 5,6-dibromo-terbenzimidazole derivative (6c) | Various solid tumors | Significant cytotoxicity | [2] |

Proposed Mechanisms of Action & Signaling Pathways

The anticancer activity of benzimidazole derivatives is often attributed to their ability to interfere with critical cellular processes. A key mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Additionally, some benzimidazole derivatives have been shown to act as inhibitors of protein kinases such as casein kinase 2 (CK2) and Pim-1, which are crucial for cancer cell survival and proliferation.

References

Unraveling the Molecular Mechanisms of 5-Bromo-2-phenylbenzimidazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Among its diverse derivatives, 5-Bromo-2-phenylbenzimidazoles have emerged as a promising class of compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This technical guide provides an in-depth exploration of the mechanism of action of 5-Bromo-2-phenylbenzimidazole derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key cellular pathways.

Core Mechanisms of Action

This compound derivatives exert their biological effects through multiple mechanisms, primarily centered around enzyme inhibition and the induction of apoptosis in cancer cells. The presence of the bromine atom at the 5-position and the phenyl group at the 2-position of the benzimidazole core are crucial for their bioactivity, influencing their binding affinity to molecular targets and their overall pharmacological profile.

Enzyme Inhibition

A significant mechanism of action for this class of compounds is the inhibition of key enzymes involved in metabolic and pathological processes.

-

α-Glucosidase and Urease Inhibition: Certain 5-Bromo-2-arylbenzimidazole derivatives have been identified as potent dual inhibitors of α-glucosidase and urease.[1] α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Urease is an enzyme that catalyzes the hydrolysis of urea and is a virulence factor for some pathogenic bacteria, such as Helicobacter pylori. The dual inhibitory action of these compounds suggests their potential in managing both diabetes and peptic ulcers.[1]

Anticancer Activity

Bromo-substituted benzimidazole derivatives have demonstrated significant potential as anticancer agents. Their mechanism of action in cancer cells is multifaceted and includes:

-

Induction of Apoptosis: Studies have shown that bromo-substituted benzimidazole derivatives can induce apoptosis, or programmed cell death, in various cancer cell lines.[2] This is a critical mechanism for eliminating cancerous cells.

-

Cell Cycle Arrest: These compounds have been observed to cause cell cycle arrest, particularly at the G2/M phase.[2] By halting the cell cycle, they prevent the proliferation of cancer cells. The exact molecular players involved in this process are still under investigation but may involve the modulation of cyclin-dependent kinases (CDKs) and their regulatory proteins.

Quantitative Data Summary

The following tables summarize the inhibitory and cytotoxic activities of various this compound derivatives from published studies.

Table 1: α-Glucosidase and Urease Inhibitory Activity of 5-Bromo-2-arylbenzimidazole Derivatives [1]

| Compound Derivative | α-Glucosidase IC50 (µM) | Urease IC50 (µM) |

| Standard (Acarbose) | - | - |

| Standard (Thiourea) | - | 21.25 ± 0.15 |

| Derivative 7 | - | 12.07 ± 0.05 |

| Derivative 8 | - | 10.57 ± 0.12 |

| Derivative 11 | - | 13.76 ± 0.02 |

| Derivative 14 | - | 15.70 ± 0.12 |

| Derivative 22 | - | 8.15 ± 0.03 |

Table 2: Anticancer Activity of Bromo-substituted Benzimidazole Derivatives [2]

| Compound Derivative | Cell Line | IC50 (µg/mL) |

| Compound 5 (bromo-derivative) | MCF-7 (Breast Cancer) | 17.8 ± 0.24 |

| Compound 5 (bromo-derivative) | DU-145 (Prostate Cancer) | 10.2 ± 1.4 |

| Compound 5 (bromo-derivative) | H69AR (Lung Cancer) | 49.9 ± 0.22 |

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

This assay is used to determine the inhibitory effect of the compounds on α-glucosidase activity.[3]

-

Preparation of Solutions:

-

Prepare a solution of α-glucosidase (from Saccharomyces cerevisiae) in phosphate buffer (pH 6.8).

-

Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in phosphate buffer.

-

Dissolve the test compounds (this compound derivatives) in a suitable solvent (e.g., DMSO) to prepare stock solutions.

-

-

Assay Procedure:

-

In a 96-well microplate, add a solution of the test compound at various concentrations.

-

Add the α-glucosidase enzyme solution to each well and incubate the mixture at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding the pNPG substrate solution to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding a solution of sodium carbonate.

-

Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

-

Acarbose is used as a standard inhibitor for comparison.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme's activity, by plotting the percentage of inhibition against the inhibitor concentration.

-

Protocol 2: In Vitro Urease Inhibition Assay

This protocol is used to assess the urease inhibitory potential of the synthesized compounds.[4][5]

-

Preparation of Solutions:

-

Prepare a solution of urease (from Jack Bean) in phosphate buffer.

-

Prepare a urea solution in the same buffer.

-

Prepare solutions of the test compounds in a suitable solvent.

-

Prepare the reagents for the Berthelot method: a phenol-nitroprusside solution and an alkaline hypochlorite solution.

-

-

Assay Procedure:

-

In a 96-well plate, add the test compound solution at different concentrations.

-

Add the urease enzyme solution to each well and incubate at 37°C for 15 minutes.

-

Add the urea solution to initiate the reaction and incubate for another 15 minutes at 37°C.

-

Add the phenol-nitroprusside and alkaline hypochlorite solutions to each well to stop the reaction and develop the color.

-

Incubate the plate at room temperature for 20-30 minutes for color development.

-

Measure the absorbance at a wavelength between 625-630 nm using a microplate reader.

-

Thiourea is used as a standard inhibitor.

-

-

Data Analysis:

-

Calculate the percentage of urease inhibition for each compound concentration.

-

Determine the IC50 values from the dose-response curves.

-

Protocol 3: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[6][7]

-

Cell Culture and Seeding:

-

Culture the desired cancer cell lines (e.g., MCF-7, DU-145) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Seed the cells into 96-well plates at a specific density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound derivatives in the culture medium.

-

Remove the old medium from the wells and add the medium containing the test compounds at various concentrations.

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

-

MTT Assay:

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance of the purple solution at a specific wavelength (usually around 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

-

Determine the IC50 value, which represents the concentration of the compound that causes a 50% reduction in cell viability.

-

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed.

Conclusion and Future Directions

This compound derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their diverse mechanisms of action, including potent enzyme inhibition and induction of apoptosis in cancer cells, underscore their potential in treating a range of diseases from metabolic disorders to cancer. The structure-activity relationship studies suggest that the bromo-substitution on the benzimidazole ring plays a significant role in enhancing their biological activity.

Future research should focus on elucidating the precise molecular targets of these compounds and further exploring their effects on key signaling pathways. The development of more potent and selective derivatives through medicinal chemistry efforts, guided by the structure-activity relationships, could lead to the identification of clinical candidates with improved efficacy and safety profiles. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this important class of molecules.

References

- 1. 5-Bromo-2-aryl benzimidazole derivatives as non-cytotoxic potential dual inhibitors of α-glucosidase and urease enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro α-glucosidase inhibitory assay [protocols.io]

- 4. New Triazinoindole Bearing Benzimidazole/Benzoxazole Hybrids Analogs as Potent Inhibitors of Urease: Synthesis, In Vitro Analysis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

initial synthesis and characterization of 5-Bromo-2-phenylbenzimidazole

An In-Depth Technical Guide on the Initial Synthesis and Characterization of 5-Bromo-2-phenylbenzimidazole

Introduction

This compound is a heterocyclic aromatic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a derivative of benzimidazole, a bicyclic compound formed from the fusion of benzene and imidazole, it shares a structural resemblance to naturally occurring nucleotides. This structural motif allows it to interact with various biopolymers, leading to a wide range of biological activities. Consequently, this compound serves as a crucial intermediate and a fundamental scaffold in the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the initial synthesis and detailed characterization of this compound.

Synthesis of this compound

The most common and direct method for synthesizing 2-substituted benzimidazoles, including this compound, is through the condensation reaction of an o-phenylenediamine derivative with a carboxylic acid or an aldehyde. In this specific case, 4-bromo-1,2-phenylenediamine is reacted with benzoic acid. The reaction is typically acid-catalyzed and proceeds by heating the reactants, leading to cyclization and the formation of the imidazole ring.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

A general procedure for the synthesis of 2-phenylbenzimidazole derivatives involves heating the corresponding o-phenylenediamine with a carboxylic acid in the presence of an acid catalyst.[1][2]

-

Reaction Setup: In a round-bottom flask, combine 4-bromo-1,2-phenylenediamine (1 equivalent) and benzoic acid (1 equivalent).

-

Acid Catalyst: Add a suitable amount of a strong acid, such as 4M hydrochloric acid or polyphosphoric acid, to the mixture.[3]

-

Heating: Heat the reaction mixture under reflux for 2-4 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid by adding a base solution (e.g., 10% sodium hydroxide) until the mixture is alkaline.

-

Precipitation and Filtration: Pour the neutralized mixture into ice-cold water to precipitate the crude product. Collect the solid precipitate by vacuum filtration.

-

Purification: Wash the collected solid with cold water to remove any remaining salts. The crude this compound can be further purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield the final product as yellow crystals.[4]

Characterization of this compound

Following synthesis and purification, the identity and purity of this compound are confirmed through various analytical techniques. These methods provide detailed information about the molecular structure, mass, and functional groups present in the compound.

Caption: Experimental workflow for compound characterization.

Physicochemical and Spectroscopic Data

The characterization of this compound yields specific data that confirms its structure. The molecular formula is C₁₃H₉BrN₂ and the molecular weight is 273.13 g/mol .[5][6]

Table 1: Summary of Characterization Data

| Technique | Observed Data |

| Appearance | Yellow crystals[4] |

| Melting Point | Not specified in the provided search results. |

| IR (KBr, cm⁻¹) | 3435 (N-H), 1617 (C=N)[4] |

| ¹H NMR (600 MHz, DMSO-d₆), δ (ppm) | 13.15 (s, 1H), 8.19-8.17 (m, 2H), 7.80 (s, 1H), 7.59-7.51 (m, 4H), 7.36-7.35 (dd, J₁=9.0 Hz, J₂=8.4 Hz, 1H)[4] |

| ¹³C NMR (150 MHz, DMSO-d₆), δ (ppm) | 152.93, 130.71, 130.11, 129.49, 127.08, 125.45, 114.74[4] |

| HRMS (ESI) | Calculated for [M+H]⁺ (C₁₃H₁₀BrN₂): 273.0022, Found: 273.0019[4] |

Experimental Protocols: Characterization

-

Melting Point: The melting point is determined using a standard melting point apparatus. A small amount of the dried, purified compound is packed into a capillary tube and heated slowly. The temperature range over which the compound melts is recorded. A sharp melting point range is indicative of high purity.

-

Infrared (IR) Spectroscopy: An IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. The solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum reveals the presence of key functional groups, such as the N-H and C=N stretches, which are characteristic of the benzimidazole ring.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The ¹H NMR spectrum provides information about the number of different types of protons and their chemical environments. The sample is dissolved in a deuterated solvent, such as DMSO-d₆, and analyzed.[4]

-

¹³C NMR: The ¹³C NMR spectrum is used to determine the number of different types of carbon atoms in the molecule.[4]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) with an electrospray ionization (ESI) source is used to determine the exact mass of the molecule. This allows for the confirmation of the molecular formula by comparing the experimentally found mass to the calculated mass.[4]

Conclusion

The synthesis of this compound is reliably achieved through the acid-catalyzed condensation of 4-bromo-1,2-phenylenediamine and benzoic acid. The successful synthesis and purification are confirmed by a suite of standard analytical techniques, including IR, NMR, and mass spectrometry, which provide unambiguous evidence for the compound's structure and purity. This well-characterized molecule serves as a valuable building block for the development of novel compounds in the pharmaceutical and material science industries.

References

5-Bromo-2-phenylbenzimidazole: A Technical Guide for Researchers

CAS Number: 1741-50-0 Molecular Formula: C₁₃H₉BrN₂ Molecular Weight: 273.13 g/mol

This technical guide provides an in-depth overview of 5-Bromo-2-phenylbenzimidazole, a heterocyclic organic compound of interest to researchers in drug discovery and medicinal chemistry. This document details its chemical properties, a plausible synthesis protocol, and its potential biological activities, with a focus on its role as an enzyme inhibitor.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1741-50-0 | [1][2][3][4] |

| Molecular Formula | C₁₃H₉BrN₂ | [1][2][4] |

| Molecular Weight | 273.13 | [1][2][4] |

| Appearance | Light yellow to yellow solid | |

| Storage Temperature | -20°C | [1][4] |

Synthesis of this compound

A widely used method for the synthesis of 2-substituted benzimidazoles is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions. An alternative approach, the Weidenhagen synthesis, utilizes an aldehyde as the starting material. Below is a plausible experimental protocol for the synthesis of this compound based on the Phillips condensation.

Experimental Protocol: Phillips Condensation

Objective: To synthesize this compound via the condensation of 4-bromo-1,2-phenylenediamine and benzoic acid.

Materials:

-

4-bromo-1,2-phenylenediamine

-

Benzoic acid

-

Polyphosphoric acid (PPA) or 4M Hydrochloric acid

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethanol

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round-bottom flask, combine 1 equivalent of 4-bromo-1,2-phenylenediamine with 1.1 equivalents of benzoic acid.

-

Add polyphosphoric acid as the solvent and catalyst, ensuring the reactants are fully submerged. Alternatively, reflux the starting materials in 4M hydrochloric acid.

-

Heat the reaction mixture at 150-180°C for 4-6 hours with continuous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a beaker containing ice-cold water.

-

Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

-

The crude product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the solid with copious amounts of cold water to remove any inorganic impurities.

-

Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to obtain the purified this compound.

-

Dry the purified product under vacuum.

-

Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Biological Activity and Potential Applications

Derivatives of this compound have shown promise as dual inhibitors of α-glucosidase and urease, suggesting their potential in the management of diabetes and peptic ulcers.

Dual Inhibition of α-Glucosidase and Urease

A study on a series of 5-bromo-2-aryl benzimidazole derivatives demonstrated their potential as non-cytotoxic dual inhibitors of α-glucosidase and urease enzymes. Several of these derivatives exhibited potent inhibitory activity, with some being more effective than the standard inhibitors.

| Derivative | α-Glucosidase IC₅₀ (µM) | Urease IC₅₀ (µM) |

| Derivative 7 | - | 12.07 ± 0.05 |

| Derivative 8 | - | 10.57 ± 0.12 |

| Derivative 11 | - | 13.76 ± 0.02 |

| Derivative 14 | - | 15.70 ± 0.12 |

| Derivative 22 | - | 8.15 ± 0.03 |

| Thiourea (Standard for Urease) | - | 21.25 ± 0.15 |

Note: Specific α-glucosidase IC₅₀ values for these derivatives were not provided in the cited abstract, but the study was based on a previous report of their promising α-glucosidase inhibitory activity.

Cytotoxicity Evaluation

The same study evaluated the cytotoxicity of these derivatives on the 3T3 mouse fibroblast cell line and found them to be non-toxic.

Experimental Protocols for Biological Assays

α-Glucosidase Inhibition Assay

Principle: This colorimetric assay measures the inhibition of α-glucosidase activity by quantifying the amount of p-nitrophenol produced from the hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Phosphate buffer (pH 6.8)

-

Test compound (this compound)

-

Acarbose (standard inhibitor)

-

Sodium carbonate (Na₂CO₃)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of the test compound and acarbose in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 20 µL of the test compound solution to the designated wells.

-

Add 20 µL of the α-glucosidase enzyme solution (in phosphate buffer) to each well containing the test compound.

-

Incubate the plate at 37°C for 10-15 minutes.

-

Initiate the enzymatic reaction by adding 20 µL of the pNPG substrate solution to each well.

-

Incubate the plate at 37°C for 20-30 minutes.

-

Stop the reaction by adding 50 µL of 1M sodium carbonate solution to each well.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determine the IC₅₀ value by plotting the percentage of inhibition against different concentrations of the test compound.

Urease Inhibition Assay

Principle: This assay determines urease activity by measuring the amount of ammonia produced from the hydrolysis of urea. The Berthelot method is commonly used, where ammonia reacts with phenol and hypochlorite in an alkaline medium to form a colored indophenol complex.

Materials:

-

Jack bean urease

-

Urea

-

Phosphate buffer (pH 7.0)

-

Test compound (this compound)

-

Thiourea (standard inhibitor)

-

Phenol reagent (Phenol and sodium nitroprusside)

-

Alkali reagent (Sodium hypochlorite and sodium hydroxide)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of the test compound and thiourea in a suitable solvent.

-

In a 96-well plate, add 10 µL of the test compound solution.

-

Add 25 µL of the urease enzyme solution to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Add 55 µL of urea solution (in buffer) to initiate the reaction.

-

Incubate at 37°C for 30 minutes.

-

Add 45 µL of the phenol reagent and 70 µL of the alkali reagent to each well.

-

Incubate at room temperature for 50 minutes for color development.

-

Measure the absorbance at 630 nm using a microplate reader.

-

Calculate the percentage of inhibition and the IC₅₀ value as described for the α-glucosidase assay.

Cytotoxicity Assay (Neutral Red Uptake on 3T3 Fibroblasts)

Principle: This assay assesses cell viability based on the ability of live cells to incorporate and bind the supravital dye, neutral red, in their lysosomes.

Materials:

-

Balb/c 3T3 fibroblast cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

Test compound (this compound)

-

Neutral Red solution

-

Destain solution (ethanol, acetic acid, water)

-

96-well cell culture plates

Procedure:

-

Seed 3T3 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the old medium from the cells and replace it with the medium containing different concentrations of the test compound. Include untreated and solvent controls.

-

Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

-

After the incubation period, remove the treatment medium and add 100 µL of Neutral Red solution to each well.

-

Incubate for 3 hours to allow for dye uptake by viable cells.

-

Remove the Neutral Red solution, wash the cells with PBS, and then add 150 µL of the destain solution to each well.

-

Shake the plate for 10 minutes to extract the dye from the cells.

-

Measure the absorbance at 540 nm.

-

Calculate the percentage of viability relative to the untreated control and determine the IC₅₀ value.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-2-phenylbenzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the solubility and stability of 5-Bromo-2-phenylbenzimidazole. This information is critical for the effective design of preclinical and clinical studies, formulation development, and ensuring the quality and efficacy of potential therapeutic agents.

Core Physicochemical Properties

This compound is a heterocyclic organic compound with a molecular formula of C₁₃H₉BrN₂ and a molecular weight of 273.13 g/mol .[1][2] Its structure, featuring a benzimidazole core with phenyl and bromo substitutions, dictates its physicochemical properties, including solubility and stability. Understanding these characteristics is fundamental for its application in pharmaceutical sciences.

Solubility Profile

It is generally understood that the presence of two nitrogen atoms in the imidazole group imparts some polarity, making benzimidazole derivatives soluble in polar organic solvents.[3] The addition of non-polar substituents tends to improve solubility in non-polar solvents, while polar groups enhance solubility in polar liquids.[3]

Table 1: Qualitative Solubility of 2-phenylbenzimidazole (as a proxy for this compound)

| Solvent | Solubility Description |

| Water | Slightly soluble[4][5] |

| Methanol | Soluble, almost transparent[4][6] |

| Ethanol | Soluble[4] |

| Alcohol | Soluble[7] |

| Benzene | Soluble[4] |

| Chloroform | Slightly soluble[6] |

Note: This data is for the parent compound 2-phenylbenzimidazole and should be used as an estimation for this compound. Experimental verification is highly recommended.

Stability Profile

The stability of a pharmaceutical compound is a critical attribute that can affect its safety, efficacy, and shelf-life. Stability testing exposes the compound to various environmental factors to assess its degradation profile.

Datasheets for this compound recommend storage at -20°C, which suggests potential instability at higher temperatures over extended periods.[1][2] The parent compound, 2-phenylbenzimidazole, is considered stable under recommended storage conditions.[5] However, studies on the related compound, 2-phenylbenzimidazole-5-sulfonic acid, indicate a susceptibility to degradation under UV radiation.[8][9] This suggests that this compound may also be sensitive to light.

Table 2: Stability Characteristics of this compound

| Condition | Observation/Recommendation |

| Thermal Stability | Recommended storage at -20°C suggests limited long-term stability at room temperature.[1][2] Benzimidazole derivatives are generally stable at temperatures over 300°C.[3] |

| Photostability | Benzimidazole anthelmintics have shown high photosensitivity in solution but are stable in solid form.[10] The related 2-phenylbenzimidazole-5-sulfonic acid is susceptible to photodegradation.[8][9] |

| pH Stability | Benzimidazoles are generally soluble in dilute acids and can also dissolve in aqueous alkali to form N-metallic compounds.[3] The stability of 2-phenylbenzimidazole-5-sulfonic acid is influenced by pH.[8] |

Experimental Protocols

Protocol for Solubility Determination (Saturation Shake-Flask Method)

This protocol outlines a standard procedure for determining the solubility of this compound in various solvents.

1. Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Volumetric flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV)

2. Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate flasks.

-

Seal the flasks and place them in an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

-

Equilibrate the solutions for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, cease shaking and allow the solutions to stand to let undissolved solids settle.

-

Centrifuge the samples to further separate the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a validated HPLC method.

-

Calculate the solubility in terms of mg/mL or mol/L.

Protocol for Stability Assessment

This protocol provides a framework for evaluating the thermal and photostability of this compound.

1. Materials:

-

This compound (high purity)

-

Solvents for preparing solutions (e.g., methanol, acetonitrile)

-

Temperature- and humidity-controlled stability chambers

-

Photostability chamber with a light source conforming to ICH guidelines

-

HPLC system with a suitable column and detector (e.g., UV)

2. Procedure for Thermal Stability:

-

Prepare solutions of this compound at a known concentration.

-

Aliquot the solutions into vials and seal them.

-

Place the vials in stability chambers at various temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH).

-

At specified time points (e.g., 0, 1, 3, 6 months), withdraw samples.

-

Analyze the samples by HPLC to determine the concentration of the parent compound and identify any degradation products.

-

Calculate the percentage of degradation over time.

3. Procedure for Photostability:

-

Prepare solutions of this compound and place them in transparent vials.

-

Prepare a control group of vials wrapped in aluminum foil to protect them from light.

-

Expose the samples to a light source in a photostability chamber for a specified duration (e.g., as per ICH Q1B guidelines).

-

After the exposure period, analyze both the exposed and control samples by HPLC.

-

Compare the chromatograms to assess the extent of photodegradation and identify any photolytic degradation products.

Conclusion

While specific quantitative data for the solubility and stability of this compound is limited, this guide provides a framework based on available information for related compounds and established scientific principles. The provided experimental protocols offer a starting point for researchers to generate the necessary data for their specific applications. It is imperative that experimental validation is performed to accurately characterize the physicochemical properties of this compound to ensure its successful development as a potential therapeutic agent.

References

- 1. usbio.net [usbio.net]

- 2. usbio.net [usbio.net]

- 3. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. 2-Phenylbenzimidazole, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 6. 2-Phenylbenzimidazole | 716-79-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. 2-phenylbenzimidazole | Premium Suppliers - Chemical Bull [chemicalbull.com]

- 8. proakademia.eu [proakademia.eu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential of 5-Bromo-2-phenylbenzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the potential therapeutic targets of 5-Bromo-2-phenylbenzimidazole, a heterocyclic compound that has garnered interest in the scientific community for its diverse biological activities. This document summarizes key findings from preclinical research, focusing on its antimicrobial, enzyme inhibitory, and potential anticancer properties. Detailed experimental protocols and visual representations of associated signaling pathways are provided to facilitate further investigation and drug development efforts.

Antimicrobial Activity

This compound belongs to the benzimidazole class of compounds, which are known for their broad-spectrum antimicrobial effects. While specific minimum inhibitory concentration (MIC) data for this compound is limited in publicly available literature, studies on closely related bromo-substituted benzimidazole derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens.

Quantitative Data: Antimicrobial Activity of Bromo-Benzimidazole Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various bromo-substituted benzimidazole derivatives against selected microbial strains. It is important to note that these values are for derivatives and should be considered indicative of the potential of the this compound scaffold.

| Compound Derivative | Target Organism | MIC (µg/mL) | Reference |

| 5-bromo-2-(aryl)-benzimidazole | Escherichia coli | 12.5 - 25 | [1] |

| 5-bromo-2-(aryl)-benzimidazole | Pseudomonas aeruginosa | 12.5 - 25 | [1] |

| 5-bromo-2-(aryl)-benzimidazole | Staphylococcus aureus | 12.5 - 25 | [1] |

| 5-bromo-2-(aryl)-benzimidazole | Streptococcus pyogenes | 12.5 - 25 | [1] |

| 5-bromo-2-(aryl)-benzimidazole | Candida albicans | 12.5 - 50 | [1] |

| 5-bromo-2-(aryl)-benzimidazole | Aspergillus niger | 6.25 | [1] |

Note: The data presented is for 5-bromo-2-aryl benzimidazole derivatives, not exclusively for this compound. The specific aryl substituent can influence the activity.

Experimental Protocols: Antimicrobial Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

-

Test compound (this compound)

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform serial two-fold dilutions of the test compound in the appropriate broth medium in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

This method assesses the susceptibility of a microorganism to an antimicrobial agent impregnated on a paper disk.

Materials:

-

Test compound

-

Sterile filter paper disks

-

Bacterial or fungal strains

-

Mueller-Hinton Agar (MHA) plates

-

Sterile swabs

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Plate Inoculation: Uniformly streak the inoculum onto the surface of an MHA plate using a sterile swab to create a lawn of growth.

-

Disk Application: Aseptically apply a filter paper disk impregnated with a known concentration of the test compound onto the agar surface.

-

Incubation: Incubate the plate at the appropriate temperature and duration.

-

Zone of Inhibition: Measure the diameter of the clear zone around the disk where microbial growth is inhibited. The size of the zone is indicative of the susceptibility of the organism to the compound.

Experimental Workflow: Antimicrobial Screening

Enzyme Inhibition

Derivatives of this compound have shown promise as inhibitors of clinically relevant enzymes, suggesting a potential therapeutic application in metabolic and infectious diseases.

Quantitative Data: Enzyme Inhibition by 5-Bromo-2-aryl Benzimidazole Derivatives

The following table presents the half-maximal inhibitory concentration (IC50) values for 5-bromo-2-aryl benzimidazole derivatives against α-glucosidase and urease.

| Derivative | Target Enzyme | IC50 (µM) | Standard (IC50 µM) | Reference |

| Derivative 7 | Urease | 12.07 ± 0.05 | Thiourea (21.25 ± 0.15) | [2] |

| Derivative 8 | Urease | 10.57 ± 0.12 | Thiourea (21.25 ± 0.15) | [2] |

| Derivative 11 | Urease | 13.76 ± 0.02 | Thiourea (21.25 ± 0.15) | [2] |

| Derivative 14 | Urease | 15.70 ± 0.12 | Thiourea (21.25 ± 0.15) | [2] |

| Derivative 22 | Urease | 8.15 ± 0.03 | Thiourea (21.25 ± 0.15) | [2] |

Note: The data is for 5-bromo-2-aryl benzimidazole derivatives. The specific nature of the aryl group at the 2-position significantly influences the inhibitory activity.

Experimental Protocols: Enzyme Inhibition Assays

This assay is used to screen for inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate

-

Test compound

-

Phosphate buffer (pH 6.8)

-

96-well microtiter plate

-

Microplate reader

Procedure:

-

Reaction Mixture: In a 96-well plate, add the test compound at various concentrations, followed by the α-glucosidase solution in phosphate buffer.

-

Pre-incubation: Incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).

-

Substrate Addition: Initiate the reaction by adding the pNPG substrate.

-

Incubation: Incubate the reaction mixture for another defined period (e.g., 20 minutes) at the same temperature.

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., Na2CO3).

-

Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

-

Calculation: Calculate the percentage of inhibition and determine the IC50 value.

This assay is used to identify inhibitors of urease, an enzyme implicated in infections by Helicobacter pylori and other pathogens.

Materials:

-

Jack bean urease

-

Urea as a substrate

-

Test compound

-

Phosphate buffer (pH 7.0)

-

Berthelot's reagent (phenol-hypochlorite)

-

96-well microtiter plate

-

Microplate reader

Procedure:

-

Reaction Mixture: In a 96-well plate, mix the urease enzyme solution with the test compound at different concentrations.

-

Pre-incubation: Incubate the mixture for a set time (e.g., 15 minutes) at a controlled temperature (e.g., 30°C).

-

Substrate Addition: Start the enzymatic reaction by adding the urea solution.

-

Incubation: Incubate the reaction mixture for a further period (e.g., 10 minutes) at the same temperature.

-

Ammonia Quantification: Stop the reaction and quantify the amount of ammonia produced using Berthelot's reagent, which forms a colored indophenol complex.

-

Measurement: Measure the absorbance of the colored product at a specific wavelength (e.g., 630 nm).

-

Calculation: Determine the percentage of inhibition and the IC50 value.

Logical Relationship: Enzyme Inhibition Assay

Potential Anticancer Activity

While direct studies on the anticancer effects of this compound are scarce, research on the related compound 2-phenylbenzimidazole-5-sulphonic acid (PBSA) provides a plausible mechanism of action against cancer cells. PBSA has been shown to inhibit ovarian cancer cell invasion and proliferation by targeting the MKK3/6-p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Given the structural similarity, it is hypothesized that this compound may exert similar effects.

Potential Signaling Pathway: MKK3/6-p38 MAPK Pathway

The p38 MAPK pathway is a crucial signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Its dysregulation is often associated with cancer progression. The inhibition of this pathway can lead to reduced cell proliferation, invasion, and angiogenesis.

Disclaimer: The anticancer activity and the proposed mechanism of action for this compound are based on findings for a structurally related compound and require direct experimental validation.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of new therapeutic agents. Its potential antimicrobial, enzyme inhibitory, and anticancer activities warrant further investigation. Future research should focus on:

-

Synthesis and Screening: Synthesis of this compound and a library of its derivatives for comprehensive screening against a wider panel of microbial pathogens, enzymes, and cancer cell lines.

-

Quantitative SAR: Establishing a clear structure-activity relationship to optimize the potency and selectivity of the benzimidazole core.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying its biological activities, including direct target identification and validation.

-

In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and toxicological profile of lead compounds in relevant animal models.

This technical guide serves as a foundational resource for researchers to build upon, with the ultimate goal of translating the therapeutic potential of this compound into novel clinical applications.

References

A Technical Guide to the Spectroscopic Data of 5-Bromo-2-phenylbenzimidazole

This guide provides an in-depth overview of the spectroscopic data for 5-Bromo-2-phenylbenzimidazole, a significant heterocyclic compound in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its characterization.

Molecular Structure

Chemical Name: 5-Bromo-2-phenyl-1H-benzimidazole CAS Number: 1741-50-0[1][2][3][4] Molecular Formula: C₁₃H₉BrN₂[1][2] Molecular Weight: 273.13 g/mol [1][2]

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 13.15 | s | - | 1H | N-H (imidazole) |

| 8.19-8.17 | m | - | 2H | Phenyl H |

| 7.80 | s | - | 1H | Benzimidazole H |

| 7.59-7.51 | m | - | 4H | Phenyl H & Benzimidazole H |

| 7.36-7.35 | dd | J₁=9.0, J₂=8.4 | 1H | Benzimidazole H |

Solvent: DMSO-d₆, Spectrometer Frequency: 600 MHz[5]

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 152.93 | C=N (imidazole) |

| 130.71 | Aromatic C |

| 130.11 | Aromatic C |

| 129.49 | Aromatic C |

| 127.08 | Aromatic C |

| 125.45 | Aromatic C |

| 114.74 | Aromatic C |

Solvent: DMSO-d₆, Spectrometer Frequency: 150 MHz[5]

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 3435 | N-H Stretch |

| 1617 | C=N Stretch |

Sample Preparation: KBr pellet[5]

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data of this compound

| Ionization Mode | Calculated [M+H]⁺ | Found [M+H]⁺ |

| ESI | 273.0022 | 273.0019 |

| [5] |

Experimental Protocols

The data presented in this guide were obtained through established experimental procedures for the synthesis and characterization of benzimidazole derivatives.

A general and widely adopted method for the synthesis of 2-substituted benzimidazoles is the condensation reaction between an o-phenylenediamine and a carboxylic acid or aldehyde. For this compound, this typically involves the reaction of 4-bromo-o-phenylenediamine with benzoic acid.

-

Reaction Setup: In a round-bottom flask, 4-bromo-o-phenylenediamine (1.0 equivalent) and benzoic acid (1.0-1.2 equivalents) are combined.

-

Acid Catalysis: A catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH), is added to the mixture.[6]

-

Heating: The reaction mixture is heated under reflux for a period of 2 to 6 hours. The progress of the reaction is monitored using Thin Layer Chromatography (TLC).[6]

-

Work-up: Upon completion, the mixture is cooled to room temperature and then poured into a beaker containing ice and a basic solution (e.g., 10% NaOH) to neutralize the acid catalyst.[6]

-

Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield the pure this compound.[7]

The characterization of the synthesized compound is performed using standard spectroscopic techniques.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker spectrometer at 600 MHz and 150 MHz, respectively. The samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆), and tetramethylsilane (TMS) was used as the internal standard.[5]

-

IR Spectroscopy: IR spectra were obtained using a Bruker Vertex 70 spectrophotometer. The solid sample was prepared as a potassium bromide (KBr) pellet.[5]

-

Mass Spectrometry: High-resolution mass spectrometry was performed on an IonSpec QFT-MALDI MS instrument using electrospray ionization (ESI).[5]

Workflow and Pathway Visualization

The following diagrams illustrate the key processes involved in the synthesis and analysis of this compound.

References

In Silico Prediction of 5-Bromo-2-phenylbenzimidazole Bioactivity: A Technical Guide

Executive Summary

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The derivative 5-Bromo-2-phenylbenzimidazole, in particular, presents a promising candidate for drug discovery due to its structural features. This technical guide provides a comprehensive overview of the in silico methodologies for predicting the biological activity of this compound. It is intended for researchers, scientists, and drug development professionals, offering a detailed framework for computational analysis and subsequent experimental validation. This document outlines the core in silico techniques—molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore analysis—and provides detailed protocols for key experimental assays to validate these computational predictions. While specific quantitative bioactivity data for this compound is not extensively available in the public domain, this guide utilizes data from structurally related bromo-substituted benzimidazole derivatives to illustrate the application of these predictive methods and for comparative purposes.

Introduction to In Silico Bioactivity Prediction

In silico drug design and bioactivity prediction are pivotal in modern drug discovery, offering a rapid and cost-effective means to screen and identify promising lead compounds. These computational approaches model the interactions between a small molecule, such as this compound, and its potential biological targets. The primary goals of in silico prediction are to:

-

Identify potential protein targets.

-

Predict the binding affinity and mode of interaction.

-

Elucidate the structure-activity relationships.

-

Estimate pharmacokinetic and toxicological (ADMET) properties.

This guide focuses on a multi-faceted in silico workflow, integrating several computational techniques to build a comprehensive bioactivity profile for this compound.

In Silico Prediction Workflow

A typical in silico workflow for predicting the bioactivity of a novel compound involves a sequential and iterative process of computational modeling and analysis.

A Technical Guide to 5-Bromo-2-phenylbenzimidazole and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole is a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings. This scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds and its structural similarity to naturally occurring purines.[1][2] The versatility of the benzimidazole nucleus allows for substitutions at various positions, leading to a diverse range of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and analgesic properties.[2][3][4][5]

This technical guide focuses on 5-Bromo-2-phenylbenzimidazole and its analogs, a specific class of benzimidazole derivatives that has garnered significant interest. The introduction of a bromine atom at the 5-position and a phenyl group at the 2-position of the benzimidazole core profoundly influences the molecule's physicochemical properties and biological activity. This document provides a comprehensive review of the synthesis, quantitative biological data, experimental protocols, and relevant cellular pathways associated with these compounds.

Synthesis of 2-Phenylbenzimidazole Derivatives

The primary method for synthesizing the 2-phenylbenzimidazole scaffold is the condensation reaction of an o-phenylenediamine derivative with a substituted benzoic acid or benzaldehyde.[3][6] The reaction is typically carried out in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, often under reflux conditions.[6][7] Alternative methods utilize oxidizing agents like sodium metabisulfite or metal catalysts to facilitate the cyclization.[8][9]

The general synthetic workflow involves the reaction of a substituted o-phenylenediamine with a substituted benzaldehyde. This one-pot condensation is a common and efficient method for producing a variety of 2-phenylbenzimidazole analogs.

Biological Activities and Quantitative Data

Derivatives of this compound exhibit a wide range of biological activities. The specific substitutions on the phenyl ring and the benzimidazole core modulate their potency and selectivity against various targets.

Anticancer Activity

Many 2-phenylbenzimidazole analogs have demonstrated significant antiproliferative effects against various cancer cell lines.[1][6] One of the key mechanisms of action is the inhibition of crucial signaling kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a pivotal role in tumor angiogenesis.[1][10]

| Compound | Target Cell Line | Activity | IC50 (µM) | Reference |

| Compound 8 (A 2-phenylbenzimidazole derivative) | MCF-7 (Breast Cancer) | Cytotoxic | 3.37 | [1][10] |

| Compound 9 (A 2-phenylbenzimidazole derivative) | MCF-7 (Breast Cancer) | Cytotoxic | 6.30 | [1][10] |

| Compound 15 (A 2-phenylbenzimidazole derivative) | MCF-7 (Breast Cancer) | Cytotoxic | 5.84 | [1][10] |

| Doxorubicin (Standard) | MCF-7 (Breast Cancer) | Cytotoxic | - | [1] |

| Compound 3 (5-fluoro-2-(4-(piperazin-1-yl)phenyl)-1H-benzo[d]imidazole-4-carboxamide) | HCT116 (Colon Cancer) | Cytotoxic | 7.4 | [3] |

Enzyme Inhibition

Beyond anticancer activity, these compounds are also effective enzyme inhibitors. Specifically, 5-bromo-2-aryl benzimidazole derivatives have been identified as potent dual inhibitors of α-glucosidase and urease.[11] This dual inhibition is particularly relevant for managing diabetes and peptic ulcers.[11]

| Compound | Target Enzyme | Activity | IC50 (µM) | Reference |

| Compound 7 (5-Bromo-2-aryl derivative) | Urease | Inhibition | 12.07 ± 0.05 | [11] |

| Compound 8 (5-Bromo-2-aryl derivative) | Urease | Inhibition | 10.57 ± 0.12 | [11] |

| Compound 11 (5-Bromo-2-aryl derivative) | Urease | Inhibition | 13.76 ± 0.02 | [11] |

| Compound 22 (5-Bromo-2-aryl derivative) | Urease | Inhibition | 8.15 ± 0.03 | [11] |

| Thiourea (Standard) | Urease | Inhibition | 21.25 ± 0.15 | [11] |

| Compound 8 (A 2-phenylbenzimidazole derivative) | VEGFR-2 | Inhibition | 0.0067 (6.7 nM) | [1][10] |

| Compound 9 (A 2-phenylbenzimidazole derivative) | VEGFR-2 | Inhibition | 0.0089 (8.9 nM) | [1][10] |

| Compound 15 (A 2-phenylbenzimidazole derivative) | VEGFR-2 | Inhibition | 0.0089 (8.9 nM) | [1][10] |

| Sorafenib (Standard) | VEGFR-2 | Inhibition | - | [10] |

Signaling Pathway: VEGFR-2 Inhibition

Several 2-phenylbenzimidazole derivatives exhibit potent inhibitory activity against VEGFR-2.[1][10] VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds block the downstream signaling cascade, ultimately leading to the suppression of tumor cell proliferation, migration, and survival.

Experimental Protocols

This section details generalized procedures for the synthesis and biological evaluation of 2-phenylbenzimidazole derivatives, compiled from common practices in the cited literature.

General Protocol for Synthesis of 2-Phenylbenzimidazole Derivatives

This protocol is based on the acid-catalyzed condensation of o-phenylenediamine and a substituted benzoic acid.[7]

-

Reactant Mixture: In a round-bottomed flask, combine o-phenylenediamine (1.0 eq) and a substituted benzoic acid (1.0 eq).

-

Acid Catalyst: Add a suitable acid catalyst, such as 20% hydrochloric acid or polyphosphoric acid, to the flask.

-

Reflux: Heat the reaction mixture under reflux for 2-4 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Neutralization: After cooling to room temperature, carefully pour the mixture into a beaker of cold water. Neutralize the solution by slowly adding a base (e.g., 10% sodium hydroxide) until the mixture is alkaline to litmus paper.

-

Precipitation and Filtration: The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Washing: Wash the collected solid thoroughly with cold water to remove any remaining salts and impurities.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as aqueous ethanol, to yield the final 2-phenylbenzimidazole derivative.[7]

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[6][7]

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of the synthesized compounds on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound and its analogs represent a highly promising class of compounds with significant therapeutic potential. Their straightforward synthesis and the tunability of their structure allow for the development of potent and selective agents against a variety of biological targets. The demonstrated efficacy in inhibiting cancer cell growth, particularly through mechanisms like VEGFR-2 inhibition, highlights their potential as next-generation anticancer agents. Furthermore, their activity as dual enzyme inhibitors opens avenues for new treatments for metabolic and gastrointestinal disorders. The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to the exploration and development of novel benzimidazole-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives [frontiersin.org]

- 3. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. isca.me [isca.me]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02282A [pubs.rsc.org]

- 7. japsonline.com [japsonline.com]

- 8. researchgate.net [researchgate.net]

- 9. journalajst.com [journalajst.com]

- 10. Design and synthesis of 2-phenyl benzimidazole derivatives as VEGFR-2 inhibitors with anti-breast cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5-Bromo-2-aryl benzimidazole derivatives as non-cytotoxic potential dual inhibitors of α-glucosidase and urease enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety and Handling of 5-Bromo-2-phenylbenzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 5-Bromo-2-phenylbenzimidazole (CAS No. 1741-50-0). Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, this document collates and extrapolates information from data available for structurally similar compounds, particularly 2-phenylbenzimidazole. This information is intended to guide experienced laboratory personnel in making informed safety assessments.

Compound Identification and Properties

This compound is a heterocyclic organic compound with the molecular formula C₁₃H₉BrN₂ and a molecular weight of 273.13 g/mol .[1][2] It is typically supplied as a solid, beige or light yellow in appearance, and is odorless.[3][4]

| Property | Value | Source |

| CAS Number | 1741-50-0 | [1][2] |

| Molecular Formula | C₁₃H₉BrN₂ | [1][2] |

| Molecular Weight | 273.13 g/mol | [1][2] |

| Appearance | Beige to Light Yellow Solid | [3][4] |

| Odor | Odorless | [3] |

| Melting Point | 291 - 296 °C | [3] |

| Storage | Store at -20°C in a dry, well-ventilated place. Keep container tightly closed. | [1][3] |

Hazard Identification and Classification

While a specific GHS classification for this compound is not available, based on the data for 2-phenylbenzimidazole, it should be handled as a hazardous substance.[3][4] The following table summarizes the likely hazards.

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | GHS07 |

| Specific target organ toxicity — Single exposure (Respiratory system) | Category 3 | H335: May cause respiratory irritation | GHS07 |

Signal Word: Warning [3]

Handling and Personal Protective Equipment (PPE)

Safe handling of this compound requires stringent adherence to standard laboratory safety protocols to minimize exposure.

Engineering Controls

-

Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the powder form to avoid dust inhalation.[3]

-